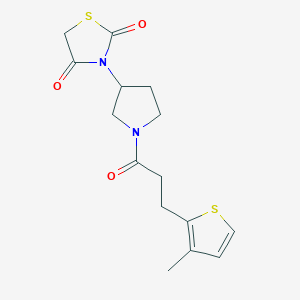

3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione" is a derivative of thiazolidinedione, a class of compounds known for their biological activities, including antihyperglycemic, antimicrobial, and anticancer properties. Thiazolidinediones are characterized by a core 2,4-dione structure and have been the subject of extensive research due to their therapeutic potential .

Synthesis Analysis

The synthesis of thiazolidinedione derivatives often involves cyclization reactions and can be influenced by the presence of various substituents. For instance, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives includes a 1,3-dipolar cycloaddition reaction . Domino reactions of 1,3-thiazolidinedione with malononitrile and aromatic aldehydes have been used to create dihydrothiophene derivatives . Additionally, ionic liquids have been employed as a medium for the Claisen-Schmidt condensation to synthesize thiazolidine-2,4-dione derivatives .

Molecular Structure Analysis

The molecular structure of thiazolidinedione derivatives is often confirmed using spectral data, including IR, NMR, and mass spectrometry. The crystal structure of related compounds, such as 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, has been determined, revealing the conformation of the rigid rings connected by single bonds and the presence of intramolecular hydrogen bonds .

Chemical Reactions Analysis

Thiazolidinedione derivatives can undergo various chemical reactions, including dehydrogenation to form oxazoles and thiazoles . They can also participate in Mannich reactions to yield Mannich bases and can be acetylated to produce N-acetylderivatives . Furthermore, isomerization reactions can lead to the formation of salts of 1-aryl-3-aroyl-4-hydroxy-pyrroline-2-thio-5-one, which can then transform into furanodione derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinedione derivatives, such as acid dissociation constants, have been studied to understand their behavior in biological systems . These properties are crucial for the development of new pharmaceutical agents, as they can influence the compound's solubility, stability, and interaction with biological targets.

Case Studies

Several thiazolidinedione derivatives have been evaluated for their biological activities in various models. For example, novel sulfonylthiazolidinediones showed potent antihyperglycemic activity in mouse models . Compounds with a 1,3,4-thiadiazole structure demonstrated remarkable anticancer activity against human colon carcinoma and hepatocellular carcinoma cell lines . Additionally, substituted pyridines and purines containing 2,4-thiazolidinedione were synthesized and showed promising hypoglycemic and hypolipidemic activities in diabetic mice .

Eigenschaften

IUPAC Name |

3-[1-[3-(3-methylthiophen-2-yl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c1-10-5-7-21-12(10)2-3-13(18)16-6-4-11(8-16)17-14(19)9-22-15(17)20/h5,7,11H,2-4,6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQHWJFNPGLJLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)N2CCC(C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-Dimethoxy-5,7-dihydropyrazolo[5,1-b][1,3]oxazine](/img/structure/B3019163.png)

![2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B3019173.png)

![3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B3019174.png)

![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride](/img/structure/B3019178.png)

![2-(2-amino-2-oxoethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3019179.png)